
(2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one is a chiral organic compound with a unique cyclopentanone structure. This compound is characterized by the presence of two methoxy groups and a hydroxyl group attached to the cyclopentane ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a cyclopentanone derivative, which undergoes methoxylation and hydroxylation reactions to introduce the desired functional groups. The reaction conditions often include the use of strong bases or acids as catalysts, along with specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents. Advanced techniques such as high-throughput screening and automated synthesis platforms are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used to replace methoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
(2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one exerts its effects involves interactions with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-hydroxy-5-methoxy-2-methylcyclopentan-1-one: Similar structure but with one less methoxy group.
(2S)-2-hydroxy-2-methylcyclopentan-1-one: Lacks both methoxy groups.
(2S)-2-methoxy-2-methylcyclopentan-1-one: Lacks the hydroxyl group.
Uniqueness
The presence of both methoxy and hydroxyl groups in (2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one makes it unique compared to its analogs. This combination of functional groups provides distinct chemical properties and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
918403-81-3 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
(2S)-2-hydroxy-5,5-dimethoxy-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C8H14O4/c1-7(10)4-5-8(11-2,12-3)6(7)9/h10H,4-5H2,1-3H3/t7-/m0/s1 |
InChI Key |
ZHYYVYAXLRHHOS-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@]1(CCC(C1=O)(OC)OC)O |
Canonical SMILES |
CC1(CCC(C1=O)(OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole](/img/structure/B14208575.png)
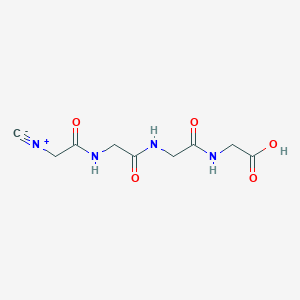
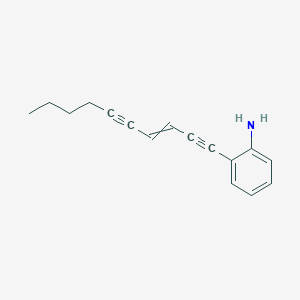
![(2R)-2-Benzyl-1-[3,5-bis(trifluoromethyl)benzoyl]piperidin-4-one](/img/structure/B14208611.png)
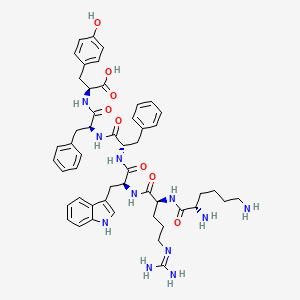

![2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14208631.png)
![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)
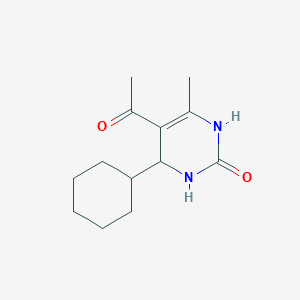
![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14208640.png)
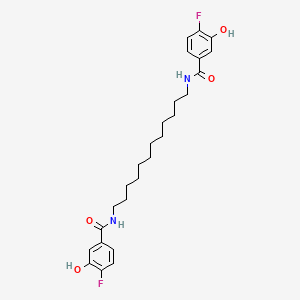
![(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14208650.png)
